A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride
Introduction: The Strategic Importance in Medicinal Chemistry
The 2,3-dihydro-1,4-benzodioxine, often called the benzo-1,4-dioxane substructure, is a chemical motif of significant interest in medicinal chemistry.[1] Its unique structural and electronic properties, stemming from a six-membered dioxin ring fused to a benzene ring, allow it to interact effectively with biological receptors and enzymes.[1] This makes it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.
This guide focuses on a key derivative, 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride (CAS No. for free base: 16081-45-1). This compound is a highly valuable chemical intermediate, serving as a foundational building block for synthesizing a wide range of molecules targeting central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[2] Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in drug design, synthesis, and formulation. These properties govern its reactivity, solubility, stability, and ultimately, its potential pharmacokinetic and pharmacodynamic behavior. This document provides an in-depth analysis of these characteristics, grounded in established experimental methodologies, to empower researchers and drug development professionals.
Chemical Identity and Molecular Structure
The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, which is a crucial consideration for many pharmaceutical applications.
Caption: Molecular structure of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride.
| Identifier | Value |
| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-5-yl)ammonium chloride |
| CAS Number | 16081-45-1 (for free base)[2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| Canonical SMILES | C1COC2=C(C=CC=C2O1)N.Cl |
Core Physicochemical Properties: A Quantitative Analysis
The effective use of any chemical intermediate hinges on a precise understanding of its physical and chemical properties. These parameters directly influence reaction kinetics, purification strategies, formulation design, and biological absorption.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties for 2,3-Dihydro-1,4-benzodioxin-5-amine and its hydrochloride salt. It is important to note that many specific experimental values for this exact compound are not publicly cataloged; therefore, predicted values from validated computational models are included and noted.
| Property | Value | Form | Source |
| Appearance | Yellow to amber liquid/beads | Free Base | [2] |
| Solid | Hydrochloride Salt | [2] | |
| Boiling Point | 276.3 °C at 760 mmHg | Free Base | [2] |
| Density | 1.253 g/cm³ | Free Base (Predicted) | [2] |
| pKa | 4.06 ± 0.20 | Free Base (Predicted) | [2] |
| Solubility | Slightly soluble in water; Likely soluble in polar organic solvents (methanol, ethanol). | Free Base | [2] |
In-Depth Analysis and Experimental Considerations
As a Senior Application Scientist, it is my experience that merely listing data is insufficient. Understanding the causality behind experimental choices and the implications of the results is paramount.
The melting point is a fundamental thermodynamic property that provides critical insights into a crystalline solid's identity, purity, and lattice energy. For the hydrochloride salt, a sharp melting range is a primary indicator of high purity.
Expert Insight: A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. For a synthetic intermediate, confirming a sharp melting point is a crucial quality control step before proceeding to subsequent, often costly, synthetic stages.
Protocol: Capillary Melting Point Determination (Based on USP <741>)
This method is chosen for its high precision and minimal sample requirement.
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity. Gently pulverize the solid into a fine powder.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
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Instrumentation: Place the capillary in a calibrated melting point apparatus.
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Measurement: Heat the sample at a rapid rate (e.g., 10 °C/min) to determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 10 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
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Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility is a critical determinant of a compound's utility, impacting everything from the choice of reaction solvent to its behavior in biological systems. The amine group's ability to be protonated makes its solubility highly pH-dependent. The hydrochloride salt form is designed to enhance aqueous solubility.
Expert Insight: The predicted pKa of ~4.06 suggests that the amine group will be predominantly protonated and thus positively charged in acidic environments (pH < 4), enhancing aqueous solubility.[2] At physiological pH (~7.4), the compound will exist primarily as the neutral free base, which is more lipophilic and better able to cross cell membranes. This pH-dependent behavior is a cornerstone of oral drug absorption theory.
Protocol: Equilibrium Shake-Flask Solubility (Based on OECD Guideline 105)
This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent, providing a thermodynamically stable value.
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System Preparation: Add an excess amount of the hydrochloride salt to a known volume of the solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert flask.
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Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
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Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
